Bis(2-methylphenyl)methanamine

Vue d'ensemble

Description

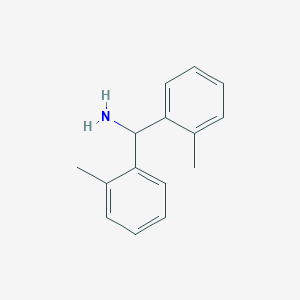

Bis(2-methylphenyl)methanamine, also known as benzenemethanamine, 2-methyl-α-(2-methylphenyl)-, is an organic compound with the molecular formula C15H17N. It is a derivative of methanamine where two phenyl groups are substituted with methyl groups at the ortho positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl)methanamine typically involves the reaction of 2-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{2-Methylbenzyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel on a support material can enhance the reaction rate and yield. The reaction is typically conducted at elevated temperatures and pressures to optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Bis(2-methylphenyl)methanamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of bis(2-methylphenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Benzylamine: A simpler analog with one phenyl group.

Diphenylmethanamine: A compound with two unsubstituted phenyl groups.

2-Methylbenzylamine: A compound with a single methyl-substituted phenyl group.

Comparison: Bis(2-methylphenyl)methanamine is unique due to the presence of two ortho-methyl-substituted phenyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to benzylamine and diphenylmethanamine, this compound exhibits different chemical behavior in substitution and oxidation reactions due to the steric hindrance and electron-donating effects of the methyl groups.

Activité Biologique

Introduction

Bis(2-methylphenyl)methanamine, also known as bis(2-tolyl)methanamine, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, anti-cancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a central methanamine group bonded to two 2-methylphenyl groups. Its structure can be represented as follows:

This configuration suggests potential lipophilicity and the ability to interact with various biological targets.

Cytotoxicity and Anti-Cancer Activity

Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. Notably, compounds with similar structures have demonstrated moderate to significant antiproliferative activity.

Key Findings:

- Cytotoxic Effects: A study evaluated derivatives of bis(2-aminoethyl)amine, revealing that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and CaCo-2 (colorectal cancer) with IC50 values ranging from 13.95 µM to 15.74 µM for the most active derivatives .

- Mechanism of Action: The mechanism appears to involve apoptosis induction and modulation of pro-inflammatory cytokines like interleukin-6 (IL-6), where certain derivatives significantly reduced IL-6 levels in treated cells .

Comparative Biological Activity

A comparison of this compound with related compounds shows varying levels of biological activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| Derivative 1 | CaCo-2 (Colorectal) | 13.95 | IL-6 inhibition |

| Derivative 2 | HTB-140 (Melanoma) | TBD | Cytotoxicity through metabolic disruption |

Case Study 1: Cytotoxicity in Lung Cancer Cells

A focused study assessed the effects of this compound derivatives on A549 cells. The results indicated that certain derivatives could induce early and late apoptosis effectively, suggesting their potential as anti-cancer agents. The flow cytometry analysis revealed a marked increase in early apoptotic cells compared to controls .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of related compounds by measuring IL-6 levels post-treatment in various cancer cell lines. The most effective derivative reduced IL-6 secretion significantly, hinting at a dual role in both cytotoxicity and inflammation modulation .

Propriétés

IUPAC Name |

bis(2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPZUUCRTFJFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.